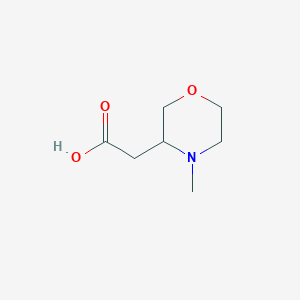![molecular formula C7H3BrOS2 B3236362 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde CAS No. 1368136-83-7](/img/structure/B3236362.png)
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde
Overview
Description
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound with the molecular formula C₇H₃BrOS₂. It is a derivative of thieno[3,2-b]thiophene, a bicyclic structure consisting of fused thiophene rings. The presence of a bromine atom and an aldehyde group at specific positions on the ring system makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde typically involves the bromination of thieno[3,2-b]thiophene-2-carbaldehyde. One common method is the reaction of thieno[3,2-b]thiophene-2-carbaldehyde with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 37°C . Another method involves the Vilsmeier-Haack formylation of thieno[3,2-b]thiophene followed by bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials and optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Suzuki Coupling: Uses phenylboronic acids and palladium catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride.
Major Products:
Substitution Products: Various substituted thieno[3,2-b]thiophenes.
Oxidation Products: Thieno[3,2-b]thiophene-2-carboxylic acid.
Reduction Products: Thieno[3,2-b]thiophene-2-methanol.
Scientific Research Applications
Chemistry: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of optical chemosensors for detecting ions and molecules .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Mechanism of Action
The mechanism of action of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in inflammation . The exact molecular targets and pathways, however, require further research for comprehensive understanding.
Comparison with Similar Compounds
- 5-Bromothiophene-2-carboxaldehyde
- 5-Nitrobenzo[b]thiophene-2-carbaldehyde
- 5-Phenylthiophene-2-carboxaldehyde
Comparison: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is unique due to its fused thiophene ring system, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific optical and electronic characteristics .
Properties
IUPAC Name |
5-bromothieno[3,2-b]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWVFFGLOUKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246658 | |
| Record name | 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368136-83-7 | |
| Record name | 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1368136-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236280.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236284.png)
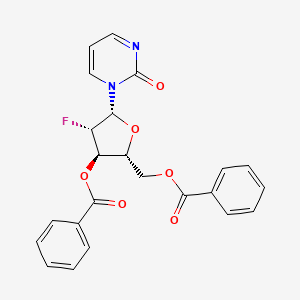

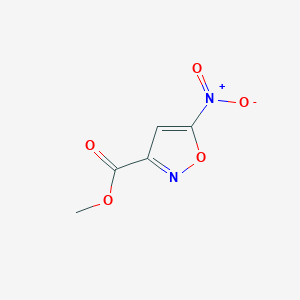
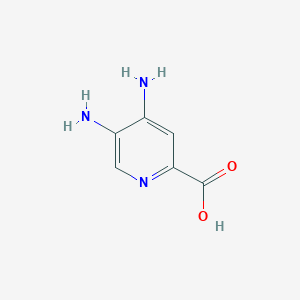


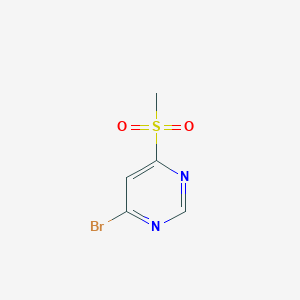


![2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3236369.png)
